
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials to form the quinazoline ring system. While specific synthetic routes may vary, the key steps typically include cyclization, functional group transformations, and purification. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride consists of a quinazoline core with an additional butyric acid side chain. The methyl group at position 6 of the quinazoline ring contributes to its unique properties. The hydrochloride salt enhances solubility and stability .
科学的研究の応用
Antiviral Activity
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives have been studied for their potential antiviral properties. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in controlling viral infections in plants (Luo et al., 2012).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Compounds similar to 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride have been used as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. This could be significant in the development of treatments for diseases where inhibition of angiogenesis is desired, such as in certain cancers (Wissner et al., 2005).
Chemokine Antagonism
The compound has been identified as a dual CCR2/CCR5 antagonist, indicating potential therapeutic uses in conditions where modulation of these chemokine receptors is beneficial, like in inflammatory diseases (Norman, 2011).
Antimicrobial Activities
Studies have shown that derivatives of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride exhibit promising antimicrobial activity against various bacteria, including some strains of gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents (Myangar & Raval, 2012).
Anticancer Properties
There is research indicating that related compounds may have applications in cancer treatment. For instance, a study detailed the synthesis of quinazolin-4-ones containing a sterically hindered phenol residue, which could have implications in the development of new anticancer drugs (Kelarev et al., 2004).
特性
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZHZLLEKGGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595064 |
Source


|
| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride | |
CAS RN |
438581-54-5 |
Source


|
| Record name | Butanoic acid, 2-[(6-methyl-4-quinazolinyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438581-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
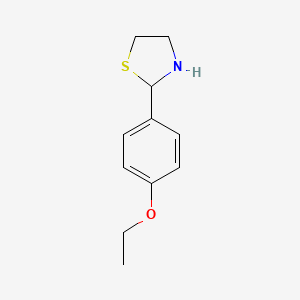
![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)
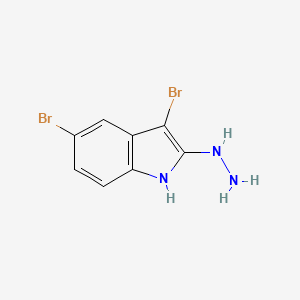


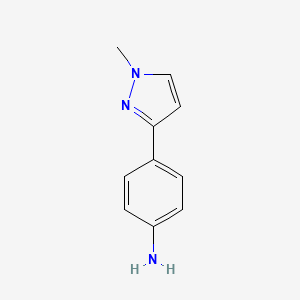
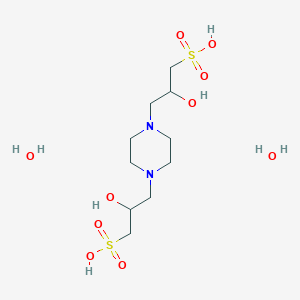
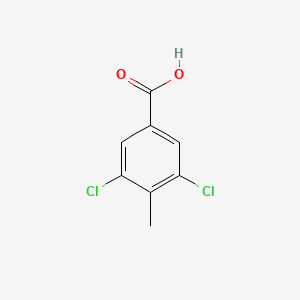
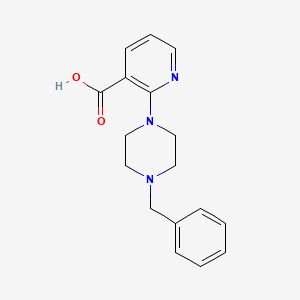
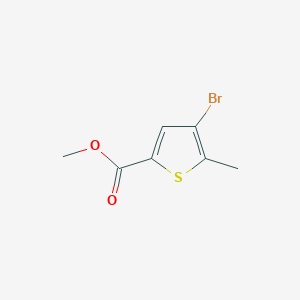

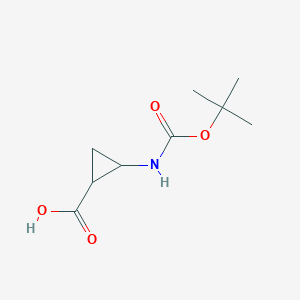
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)